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Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzylamine
CAS No.: 93071-82-0
Cat. No.: B1318763
\ J

In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a
cornerstone strategy for optimizing drug-like properties. The unique physicochemical
characteristics of fluorine—its small size, high electronegativity, and ability to form strong
carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity,
and binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks,
substituted benzylamines are of particular importance due to their prevalence in
pharmacologically active agents.

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzylamine, a
versatile synthetic intermediate. While this specific molecule is not extensively documented in
public literature, its synthesis and reactivity can be reliably predicted from its constituent parts:
a fluorinated aromatic ring and a primary benzylic amine. As Senior Application Scientists, we
often work with novel or sparsely characterized reagents. Therefore, this guide is structured to
not only present known data but also to explain the causal logic behind predicting its
properties, designing its synthesis, and utilizing it in drug discovery workflows, leveraging data
from its direct precursors and close structural analogs.

Physicochemical and Structural Properties

The properties of 2-Fluoro-5-methylbenzylamine can be reliably estimated based on its
structure and data from analogous compounds. Its key precursor is 2-Fluoro-5-
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methylbenzaldehyde.[2] The addition of the aminomethyl group will predictably alter properties
like boiling point and polarity.

licted and ve Physicochemical

2-Fluoro-5-
methylbenzyla

2-Fluoro-5- 2-Fluoro-N- 4-
methylbenzald methylbenzyla  Methylbenzyla

Property mine . .
. . ehyde mine (Analog) mine (Analog)
(Predicted/Esti
(Precursor)[2] [3] [4]

mated)
CAS Number Not assigned 93249-44-6 399-30-4 104-84-7
Molecular

CsHioFN CsH7FO CsHioFN CsHiiN
Formula
Molecular Weight  139.17 g/mol 138.14 g/mol 139.17 g/mol 121.18 g/mol

Colorless to light
Colorless to Tan

Appearance yellow liquid - o -
Liquid
(Expected)
N _ > 180 °C
Boiling Point . - 73°C/12mmHg -
(Atmospheric)
) ~1.05 g/mL
Density - 1.047 g/mL -
(Expected)
Refractive Index ~1.51 (Expected) - n20/D 1.5010 -

Synthesis and Mechanistic Considerations:
Reductive Amination

The most direct and industrially scalable method for preparing 2-Fluoro-5-methylbenzylamine
is through the reductive amination of its aldehyde precursor, 2-Fluoro-5-methylbenzaldehyde.
This reaction proceeds via the formation of an intermediate imine (or its protonated form, an
iminium ion), which is then reduced in situ to the target amine.[5]

The choice of reducing agent is critical for the success of this one-pot reaction. Sodium
cyanoborohydride (NaBHsCN) or sodium triacetoxyborohydride (NaBH(OACc)s) are preferred
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reagents.[6] They are mild enough not to reduce the starting aldehyde but are highly effective
at reducing the iminium ion intermediate. This selectivity is key to achieving high yields and
avoiding the formation of the corresponding alcohol as a byproduct.[6]
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Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-
methylbenzylamine

Disclaimer: This is a representative protocol based on established chemical principles.[7] It
should be performed by trained professionals with appropriate safety precautions.
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e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-
methylbenzaldehyde (1.0 eq).

e Solvent Addition: Dissolve the aldehyde in a suitable solvent such as methanol or
dichloromethane (approx. 0.5 M concentration).

e Amine Source: Add ammonium acetate (1.5 - 2.0 eq) to the solution. This serves as the
ammonia source and a buffer.

e Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate
the formation of the iminium ion intermediate.[7] Allow the mixture to stir at room temperature
for 30-60 minutes.

e Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)s) (1.2 - 1.5 eq) portion-
wise to the stirring mixture. The portion-wise addition helps to control any effervescence or
exotherm.

o Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde
is consumed.

o Workup:

o Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate (NaHCOs).

o Extract the agueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane)
three times.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure.

 Purification: The crude product can be purified by silica gel column chromatography to yield
the pure 2-Fluoro-5-methylbenzylamine.

Spectroscopic Characterization
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Confirming the structure of the synthesized product is a critical, self-validating step. The
following are the expected spectroscopic signatures for 2-Fluoro-5-methylbenzylamine,
based on data from analogous compounds.[8][9][10]

e 1H NMR:

o Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.9-7.4 ppm). The protons
will exhibit coupling to each other and to the fluorine atom (H-F coupling).

o Benzylic Protons (-CHz-): A singlet or a doublet (if coupled to the amine protons) around
3.8-4.0 ppm.

o Methyl Protons (-CHs): A sharp singlet around 2.3 ppm.

o Amine Protons (-NH2): A broad singlet that can appear over a wide range (typically 1.5-2.5
ppm) and is exchangeable with D20.

o BC NMR:

o Expected signals for all 8 carbons, with the carbon directly attached to the fluorine
showing a large one-bond C-F coupling constant. The other aromatic carbons will show
smaller two- and three-bond C-F couplings.

e F NMR:

o Asingle resonance is expected for the fluorine atom. Its chemical shift will be in the typical
range for an aryl fluoride.[11][12] The signal will likely be split into a multiplet due to
coupling with the ortho and meta aromatic protons.

* IR Spectroscopy:

o N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm~1 for
the primary amine.

o C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm™1.

o N-H Bend: A band around 1600 cm™1.
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o C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically around
1200-1250 cm~1.

o Mass Spectrometry (El):
o Molecular lon (M*): A peak at m/z = 139.

o Major Fragment: A prominent peak at m/z = 122, corresponding to the loss of the amino
group (-NHs). The most abundant fragment is often the benzyl cation (m/z = 124).[10]

Reactivity and Applications in Drug Discovery

2-Fluoro-5-methylbenzylamine is a bifunctional molecule, offering two primary points for
synthetic elaboration: the nucleophilic primary amine and the substituted aromatic ring.

¢ Amine-Based Reactions: The primary amine is a potent nucleophile, making it an ideal
handle for forming amides, sulfonamides, ureas, and secondary or tertiary amines. These
functional groups are ubiquitous in pharmaceutical agents. For instance, acylation of the
amine with a substituted benzoyl chloride is a common step in the synthesis of enzyme
inhibitors.

o Aromatic Ring Modifications: While the fluorine and methyl groups direct the regioselectivity
of electrophilic aromatic substitution, such reactions are less common than using the amine
handle. The true value lies in using the entire substituted benzylamine moiety as a single
building block.

Case Study: A Building Block for Complex Heterocycles

Fluorinated benzylamine and benzamide scaffolds are frequently used in the development of
kinase inhibitors and other targeted therapies. For example, the complex molecule 2-fluoro-N-
methyl-4-[7-(quinolin-6-yImethyl)imidazo[1,2-b][13]triazin-2-yl]benzamide is a subject of
pharmaceutical formulation patents for cancer treatment.[14] This highlights the industry's
reliance on building blocks where a fluorinated ring is linked to a nitrogen-containing side chain.
2-Fluoro-5-methylbenzylamine serves as a direct precursor to such structures.
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Caption: Synthetic utility as a core building block.

Safety, Handling, and Storage

As with any benzylic amine, 2-Fluoro-5-methylbenzylamine is expected to be corrosive and
requires careful handling. The safety profile can be inferred from SDS data for closely related

compounds.[15][16]

+ Hazard Classification:
o Corrosive: Expected to cause severe skin burns and eye damage.[16]
o Irritant: May cause respiratory irritation.[17]

o Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18] Wear
appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.[15]

¢ First Aid:
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o Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while
removing contaminated clothing.

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek
immediate medical attention.

o Inhalation: Move the person to fresh air.
Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

o Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
Some benzylamines are air-sensitive and should be stored under an inert atmosphere
(e.g., nitrogen or argon).[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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